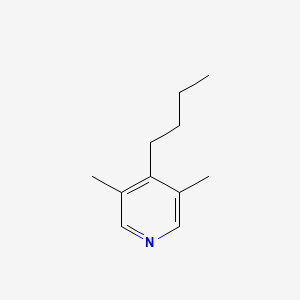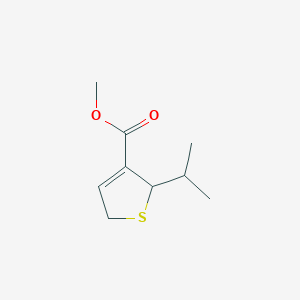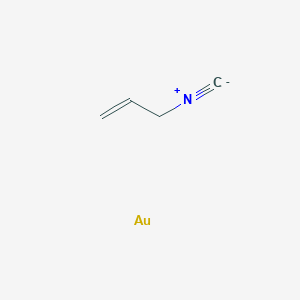
Gold;3-isocyanoprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold;3-isocyanoprop-1-ene is a compound that features a gold atom bonded to a 3-isocyanoprop-1-ene ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gold;3-isocyanoprop-1-ene typically involves the reaction of gold precursors with 3-isocyanoprop-1-ene under controlled conditions. One common method involves the use of gold chloride (AuCl) as a starting material, which reacts with 3-isocyanoprop-1-ene in the presence of a suitable reducing agent to form the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Gold;3-isocyanoprop-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of gold.
Reduction: It can be reduced to form gold nanoparticles or other reduced gold species.
Substitution: The isocyanoprop-1-ene ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield gold oxides, while reduction can produce gold nanoparticles. Substitution reactions can result in a variety of gold-ligand complexes.
Aplicaciones Científicas De Investigación
Gold;3-isocyanoprop-1-ene has several scientific research applications:
Biology: The compound’s unique properties make it a candidate for studying gold-based interactions with biological molecules.
Mecanismo De Acción
The mechanism by which Gold;3-isocyanoprop-1-ene exerts its effects involves the interaction of the gold center with various molecular targets. In catalytic applications, the gold atom can facilitate the formation and breaking of chemical bonds through coordination with reactants. The isocyanoprop-1-ene ligand can stabilize the gold center and influence its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other gold-ligand complexes such as gold;3-isocyanoprop-2-ene and gold;3-isocyanoprop-1-yne. These compounds share structural similarities but differ in the nature of the ligand attached to the gold atom .
Uniqueness
Gold;3-isocyanoprop-1-ene is unique due to the specific electronic and steric properties imparted by the 3-isocyanoprop-1-ene ligand. This uniqueness can influence its reactivity and stability compared to other gold-ligand complexes, making it particularly useful in certain catalytic and material science applications .
Propiedades
Número CAS |
111378-44-0 |
|---|---|
Fórmula molecular |
C4H5AuN |
Peso molecular |
264.06 g/mol |
Nombre IUPAC |
gold;3-isocyanoprop-1-ene |
InChI |
InChI=1S/C4H5N.Au/c1-3-4-5-2;/h3H,1,4H2; |
Clave InChI |
JAPGXNKPCXUMEI-UHFFFAOYSA-N |
SMILES canónico |
C=CC[N+]#[C-].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)
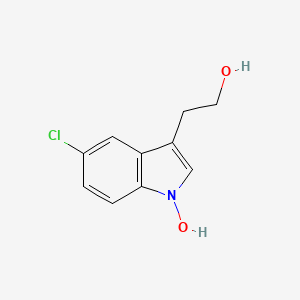
![2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B14322617.png)
![4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid](/img/structure/B14322621.png)
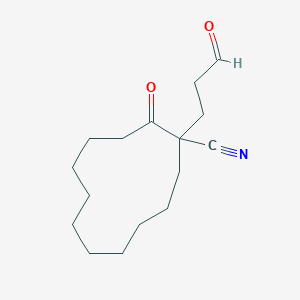

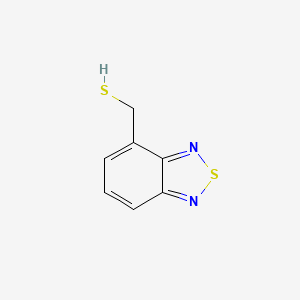
![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)
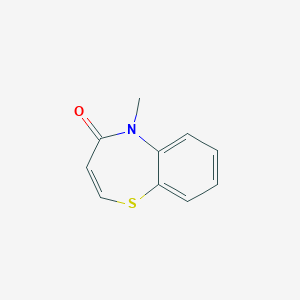
![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)
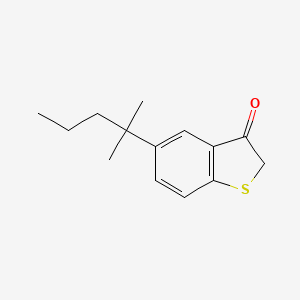
![Bis[4-(ethylamino)phenyl]methanone](/img/structure/B14322663.png)
